molecular formula C11H15ClN2O2 B13147396 (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

(2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13147396
M. Wt: 242.70 g/mol
InChI Key: OCYTVOVQKWLFRU-RFVHGSKJSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride . The nomenclature reflects three critical features:

  • Parent structure : The pyrrolidine-2-carboxylic acid backbone, a five-membered saturated ring with a carboxylic acid group at position 2.
  • Substituents : A pyridin-3-ylmethyl group (a pyridine ring attached via a methylene bridge at its third position) is bonded to the second carbon of the pyrrolidine ring.
  • Stereochemistry : The (2R) configuration specifies the absolute stereochemistry at the chiral center (C2) of the pyrrolidine ring, indicating a clockwise arrangement of priority groups according to the Cahn-Ingold-Prelog rules.
  • Salt form : The hydrochloride counterion neutralizes the basic nitrogen atom of the pyrrolidine ring, forming a stable ionic pair.

This systematic name distinguishes the compound from structural analogs, such as (2S)-stereoisomers or derivatives with alternative pyridine substitution patterns (e.g., pyridin-2-ylmethyl groups).

Molecular Formula and Structural Isomerism

The molecular formula C₁₁H₁₅ClN₂O₂ encapsulates the compound’s elemental composition:

  • 11 carbon atoms : Distributed across the pyrrolidine ring (5 carbons), pyridine ring (5 carbons), and carboxylic acid group (1 carbon).
  • 15 hydrogen atoms : Including hydrogens on the pyrrolidine and pyridine rings, methylene bridge, and carboxylic acid.
  • 1 chlorine atom : From the hydrochloride counterion.
  • 2 nitrogen atoms : One in the pyrrolidine ring and one in the pyridine ring.
  • 2 oxygen atoms : From the carboxylic acid group.

Structural isomerism arises in three forms:

  • Positional isomerism : Variations in pyridine substitution (e.g., pyridin-2-ylmethyl vs. pyridin-4-ylmethyl groups) alter physicochemical properties. For example, the pyridin-2-ylmethyl analog (CID 5140464) exhibits distinct hydrogen-bonding patterns due to nitrogen positioning.
  • Stereoisomerism : The (2R) configuration contrasts with the (2S) enantiomer, which would rotate plane-polarized light in the opposite direction. No evidence of racemization has been reported for this compound.
  • Functional group isomerism : Replacing the carboxylic acid with an ester or amide group would yield functionally distinct molecules, though such derivatives are not described in the literature for this specific scaffold.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form enhances the compound’s pharmaceutical relevance through three mechanisms:

  • Solubility optimization : Ionization of the pyrrolidine nitrogen (pKa ~10–11) via protonation increases aqueous solubility, critical for bioavailability. Hydrochloride salts typically exhibit 10–100-fold higher solubility in polar solvents compared to free bases.
  • Stability improvement : The ionic interaction between the protonated amine and chloride anion reduces hygroscopicity and oxidative degradation rates. For analogous compounds, hydrochloride salts demonstrate ≥12-month stability under accelerated storage conditions (40°C/75% RH).
  • Crystallinity control : Chloride’s small ionic radius facilitates tight crystal packing, yielding materials with consistent melting points (observed in related compounds: 195–205°C) and reduced polymorphism risk.

The synthesis involves treating the free base (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid with hydrochloric acid in anhydrous dichloromethane, achieving an 83% yield of the crystalline hydrochloride salt after precipitation and drying. This method mirrors protocols for structurally related GABAkine salts, where HCl addition in non-aqueous solvents prevents hydrolysis of acid-labile groups.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

(2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-10(15)11(4-2-6-13-11)7-9-3-1-5-12-8-9;/h1,3,5,8,13H,2,4,6-7H2,(H,14,15);1H/t11-;/m1./s1

InChI Key

OCYTVOVQKWLFRU-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@@](NC1)(CC2=CN=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)(CC2=CN=CC=C2)C(=O)O.Cl

Origin of Product

United States

Biological Activity

(2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, including its effects on cancer cells, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂O₂·HCl
  • Molecular Weight : 279.16 g/mol

This compound features a pyrrolidine ring substituted with a pyridine group, which is crucial for its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies using the A549 human lung adenocarcinoma model demonstrated significant cytotoxic effects. The compound exhibited structure-dependent anticancer activity, reducing cell viability effectively compared to standard chemotherapeutic agents like cisplatin .
    • A notable study reported that at a concentration of 100 µM, the compound reduced A549 cell viability to approximately 63.4%, indicating promising anticancer properties .
  • Antimicrobial Properties :
    • The compound has shown potential against multidrug-resistant Gram-negative bacteria. Its derivatives have been screened for antimicrobial efficacy using broth microdilution techniques, demonstrating varying degrees of effectiveness against specific pathogens .
    • The incorporation of hydrazone and other moieties in related compounds has been linked to enhanced antibacterial and antifungal activities, suggesting that structural modifications can improve efficacy .
  • Other Pharmacological Effects :
    • The compound exhibits antioxidant properties, which are essential for combating oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders like Alzheimer's disease .
    • Additionally, it has been noted for potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessModel/Method Used
AnticancerSignificant cytotoxicityA549 human lung adenocarcinoma cells
AntimicrobialVariable effectivenessBroth microdilution against pathogens
AntioxidantPositiveVarious oxidative stress models
Anti-inflammatoryPotentialIn vitro models of inflammation

Detailed Findings

  • Anticancer Studies : In a comparative study, the compound was tested alongside cisplatin in A549 cells. The results indicated that while both compounds reduced cell viability, the pyrrolidine derivative showed a unique mechanism that warrants further investigation into its mode of action .
  • Antimicrobial Efficacy : Derivatives of the compound were evaluated against WHO-priority pathogens. Some derivatives exhibited MIC values below 128 µg/mL against resistant strains, indicating potential for development into new antimicrobial agents .
  • Oxidative Stress Protection : The antioxidant capacity was assessed through various assays that measured free radical scavenging activity. Results indicated that the compound could effectively reduce oxidative damage in cellular models .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Evidence ID
(2R)-2-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Pyridin-3-ylmethyl ~281.7 (estimated) Polar due to pyridine; moderate lipophilicity -
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Iodobenzyl 367.61 High molecular weight; light-sensitive
(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Trifluoromethylbenzyl 309.71 Electron-withdrawing CF₃ group; increased stability
(R)-2-(3-Phenylallyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Phenylallyl 267.75 Extended conjugation; potential for π-π interactions
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride Pyrimidin-2-yl (N-substituted) 229.67 Basic nitrogen; altered binding specificity

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability.
  • Steric Effects : Bulky substituents like 4-iodobenzyl () may hinder rotational freedom, affecting binding to biological targets.
  • Synthetic Accessibility : Yields for analogs vary (e.g., 71–95% in ), suggesting substituent-dependent reaction efficiency.

Stability and Handling Considerations

  • Storage : Light-sensitive analogs (e.g., 4-iodobenzyl in ) require dark storage, whereas the target compound’s pyridine group likely confers stability under standard conditions (2–8°C, dry).
  • Safety : Hydrochloride salts generally have low acute toxicity, but substituents like iodine or trifluoromethyl groups may necessitate specific handling precautions (e.g., PPE for halogenated compounds) .

Regulatory and Commercial Aspects

  • Pricing : Analogs like (R)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride () are priced at ¥48,000/250 mg, reflecting the cost of complex synthesis and purification.
  • Tariffs : Compounds under HS Code 2933990090 (heterocyclic nitrogen compounds) face a 6.5% MFN tariff, applicable to the target compound if commercialized .

Preparation Methods

Catalytic Hydrogenation and Hydrolysis to Obtain Pyrrolidine-2-carboxylic Acid Derivatives

A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives, which can be adapted for the target compound. Key steps include:

  • Starting from an unsaturated precursor (compound of formula E), catalytic hydrogenation using chiral catalysts (e.g., compounds represented by formula M1 or M2) selectively produces the cis isomer of the pyrrolidine derivative (compound of formula D) with high enantiomeric purity. This is notable as catalytic hydrogenation often leads to racemization, but the method achieves stereoselectivity.

  • Hydrolysis of ester or protected intermediates to the free acid is performed under mild alkaline conditions using bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide. This step converts the ester functionality into the carboxylic acid without racemization.

  • Alkylation of the pyrrolidine nitrogen or the 2-position can be done via formation of alkoxide intermediates using strong bases (e.g., sodium hydride, n-butyllithium) in the presence of phase transfer catalysts (quaternary ammonium salts or polyethylene glycol) to introduce the pyridin-3-ylmethyl group.

  • Protection and deprotection strategies involve tert-butoxycarbonyl (Boc) groups to safeguard amine and carboxyl functionalities during multi-step synthesis, removed typically by trifluoroacetic acid (TFA) treatment at low temperatures.

Stereochemical Control and Avoidance of Racemization

  • To maintain the (2R)-configuration, alkylation steps are often preceded by protection of the carboxyl group and careful choice of reaction conditions to prevent racemization.

  • Direct alkylation without protection can lead to racemization at the 2-position, so sequential deprotection and alkylation steps are preferred.

  • Chiral catalysts and reagents such as lithium hexamethyldisilazide (LHMDS) are employed at low temperatures (-78 °C) to favor selective deprotonation and alkylation, preserving stereochemistry.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Catalytic hydrogenation Chiral catalyst (formula M1/M2), H2 gas Cis-pyrrolidine derivative (chiral)
2 Hydrolysis LiOH, NaOH, or KOH in aqueous/THF mixture Conversion of ester to carboxylic acid
3 Protection Boc anhydride, TFA for deprotection Protected amine and acid groups
4 Alkylation NaH, alkyl halide (pyridin-3-ylmethyl chloride), phase transfer catalyst Introduction of pyridin-3-ylmethyl substituent
5 Salt formation HCl in suitable solvent Hydrochloride salt of final compound

Detailed Experimental Insights

  • In a typical synthesis, the protected pyrrolidine intermediate is dissolved in THF and cooled to -78 °C under nitrogen. LHMDS is added dropwise to form the enolate, followed by slow addition of the alkylating agent (pyridin-3-ylmethyl halide). The reaction is stirred for 1–3 hours at low temperature to avoid epimerization.

  • After completion, the reaction mixture is quenched with acetic acid and water, extracted with ethyl acetate, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to isolate the desired stereoisomer.

  • Subsequent deprotection with trifluoroacetic acid at 0–5 °C removes Boc groups, yielding the free amine and acid functionalities.

  • Final treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) affords the hydrochloride salt, enhancing compound stability and crystallinity.

Comparative Analysis of Preparation Methods

Aspect Catalytic Hydrogenation Method Coupling/Alkylation Method C-H Activation Arylation Method
Stereochemical control High, with chiral catalysts preventing racemization Moderate, requires protection to avoid racemization Moderate, involves multiple steps with potential epimerization
Key reagents Chiral catalysts, H2, strong bases (LiOH, NaOH) NaH, pyridin-3-ylmethyl halides, Pd catalysts LHMDS, allylbromide, OsO4, NaIO4
Reaction conditions Mild temperature, inert atmosphere Room temperature to 100 °C, inert atmosphere Low temperature (-78 °C) for enolate formation
Yield and purity High yield, cis isomer favored Variable, depends on coupling efficiency Moderate yield, multi-step complexity
Scalability Good, suitable for industrial scale Good, but requires careful control of stereochemistry More complex, less suited for large scale

Summary and Recommendations

The preparation of (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride is best achieved by a multi-step synthetic route combining catalytic hydrogenation for stereoselective ring formation, controlled hydrolysis, and selective alkylation or coupling to introduce the pyridin-3-ylmethyl moiety. Protection/deprotection strategies are critical to maintaining stereochemical integrity.

For research and industrial applications, the catalytic hydrogenation method with chiral catalysts followed by alkylation under phase transfer catalysis offers a balance of stereochemical control, yield, and scalability. Alternative methods involving palladium-catalyzed coupling or C-H activation provide versatility but may require more optimization to avoid racemization and improve yields.

Q & A

Q. What are the critical steps in synthesizing (2R)-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer: Synthesis typically involves hydrolysis of a methyl ester precursor under acidic conditions. For example, a methyl ester derivative can be treated with hydrochloric acid (36.5% w/w) in water at 93–96°C for 17 hours to yield the carboxylic acid hydrochloride salt . Key parameters include:

  • Temperature control : Maintaining 93–96°C prevents side reactions.
  • Reaction duration : Prolonged heating (≥17 hours) ensures complete ester hydrolysis.
  • Acid concentration : Excess HCl facilitates protonation of the intermediate, stabilizing the carboxylate as a hydrochloride salt.

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions (e.g., pyridinylmethyl group at C2 of the pyrrolidine ring) .
  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity verification using reverse-phase columns .
  • X-ray Crystallography : Resolves absolute configuration (e.g., (2R) stereochemistry) and hydrogen-bonding networks in the crystal lattice .

Q. How does the hydrochloride salt form influence solubility and stability?

Methodological Answer: The hydrochloride salt enhances aqueous solubility via ionic interactions. Stability studies under varying pH (e.g., 1–7) should be conducted using:

  • UV-Vis Spectroscopy : Monitor degradation products at λmax ≈ 260 nm (pyridine ring absorbance).
  • Mass Spectrometry (MS) : Detect dehydrohalogenation or racemization byproducts .

Advanced Research Questions

Q. How can chiral integrity be preserved during synthesis and purification?

Methodological Answer:

  • Chiral Catalysts : Use (R)-specific catalysts during alkylation of the pyrrolidine ring to avoid racemization .
  • Enantioselective Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (2R) and (2S) enantiomers .
  • Low-Temperature Quenching : Rapid cooling after hydrolysis minimizes thermal racemization .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Controlled pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Use HPLC to quantify degradation.
  • Mechanistic Studies : Identify degradation pathways (e.g., ring-opening at acidic pH or dimerization at neutral pH) via LC-MS/MS .
  • Molecular Dynamics Simulations : Predict protonation states of the pyridine ring and carboxylate group to explain pH-dependent instability .

Q. How can enantiomeric purity be optimized for pharmacological studies?

Methodological Answer:

  • Chiral Pool Synthesis : Start with enantiopure (2R)-pyrrolidine-2-carboxylic acid derivatives to avoid racemization during pyridinylmethylation .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., (1S)-camphorsulfonic acid) to isolate the (2R) form .

Q. What computational methods predict molecular interactions for target binding studies?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the pyridine ring and hydrophobic pockets of target proteins.
  • QM/MM Calculations : Study proton transfer mechanisms between the carboxylate group and catalytic residues (e.g., in enzyme inhibition) .
  • CSD Database Mining : Compare crystal packing motifs (e.g., hydrogen-bonding patterns) with related pyrrolidine derivatives to infer binding conformations .

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to optimize temperature, HCl concentration, and stirring rate .
  • Continuous Flow Reactors : Improve heat/mass transfer for hydrolysis steps, reducing reaction time from 17 hours to <5 hours .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track ester conversion in real time .

Q. What are the implications of the pyridinylmethyl group on bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted pyridine rings (e.g., 4-methyl or 3-fluoro) and compare IC50 values in target assays.
  • LogP Measurements : Evaluate lipophilicity changes using shake-flask methods to correlate with membrane permeability .

Q. How to validate stereochemical assignments in absence of X-ray data?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for (2R) vs. (2S) configurations .
  • Mosher’s Ester Analysis : Derivatize the secondary alcohol (if present) with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze ¹H NMR shifts .

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